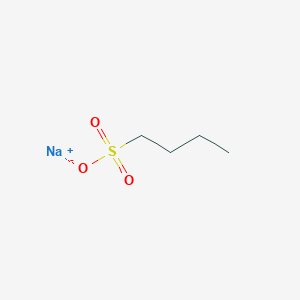

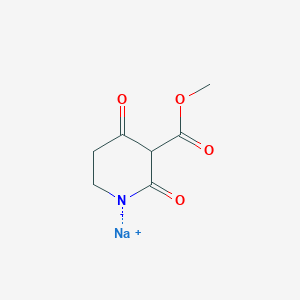

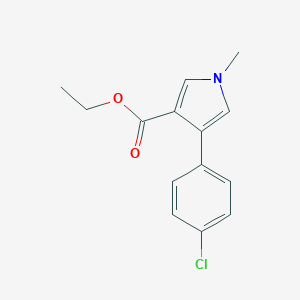

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sodium-containing organic compounds is described in the papers. For instance, a dicoumarol derivative was synthesized by fusing 4-hydroxycoumarin with 3-pyridinecarboxaldehyde, and its sodium derivative was obtained by treating sodium methoxide with the dicoumarol ligand . Another paper reports the intramolecular amidomercuration of N-methoxycarbonyl-6-aminohept-1-ene, followed by a reaction with sodium borohydride to prepare trans-2,6-dialkylpiperidines . These methods could potentially be adapted for the synthesis of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide.

Molecular Structure Analysis

The molecular structure of the sodium derivative of the dicoumarol ligand was characterized using various spectroscopic and analytical techniques, including NMR, ESI-MS, infrared spectroscopy, and single crystal diffraction analyses . These techniques could be applied to determine the molecular structure of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide. However, the synthesis of related compounds involves reactions with sodium methoxide and sodium borohydride, which are common reagents in organic synthesis and could be involved in reactions of similar sodium-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide are not discussed in the provided papers. However, the characterization of the sodium derivative of the dicoumarol ligand could provide insights into the properties of similar compounds. The use of spectroscopic and analytical techniques can help in understanding the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Sodium percarbonate (SPC) represents a class of sodium-based compounds utilized in environmental remediation efforts. It is highlighted for its eco-friendly, economical, and transportable benefits. The solid state of SPC allows for a milder hydrogen peroxide release rate, making it suitable for soil and water remediation. Advanced oxidation processes (AOPs) involving SPC are discussed, emphasizing heterogeneous and homogeneous catalytic processes for the degradation of contaminants. This review provides a comprehensive overview of the activation methods, influence factors, and the advantages and shortcomings of P-AOPs in environmental applications (Xin Liu et al., 2021).

Sodium-Ion Batteries

The development of room-temperature stationary sodium-ion batteries for large-scale electric energy storage, particularly in renewable energy and smart grid applications, is another area of significant research interest. This review compares various electrode materials, including cathodes and anodes, as well as electrolytes, summarizing sodium storage mechanisms and offering perspectives on future material designs (Huilin Pan et al., 2013).

Nutritional Science and Food Safety

The antimicrobial properties of sodium chloride (NaCl) and its impact on food safety are critically reviewed. Sodium chloride is indispensable for inhibiting growth and toxin production by various pathogens in processed meats and cheeses. The review addresses the necessity of sodium salts in food production and the implications of salt and sodium reduction or replacement on microbiological safety and quality (P. Taormina, 2010).

Electrolytes for Sodium-Ion Batteries

Research on sodium-ion batteries as potential alternatives to lithium-ion systems for cost-effective and high-energy-density applications continues to grow. This review focuses on the development of high-performance electrolytes that are crucial for the viability of sodium-ion batteries. It covers various types of Na+ ion-conducting electrolytes, including liquid, polymer gel, and solid electrolytes, discussing their ionic conductivity, thermal characteristics, electrochemical stability, and viscosity (K. Vignarooban et al., 2016).

Propiedades

IUPAC Name |

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRNHSMNCKFPEI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide | |

CAS RN |

139122-78-4 |

Source

|

| Record name | sodium 3-(methoxycarbonyl)-4-oxo-3,4,5,6-tetrahydro-2-pyridinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)